molecular formula C19H23NO2 B14250728 Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- CAS No. 205748-36-3

Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-

Cat. No.: B14250728
CAS No.: 205748-36-3
M. Wt: 297.4 g/mol
InChI Key: XDOFUWOKOXJAMG-GOSISDBHSA-N
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Description

Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- is a complex organic compound with a unique structure that includes a butanoic acid backbone, a bis(phenylmethyl)amino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- typically involves the esterification of butanoic acid derivatives with bis(phenylmethyl)amine under controlled conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- exerts its effects involves interactions with specific molecular targets and pathways. The bis(phenylmethyl)amino group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis to release active metabolites that further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-methyl-, methyl ester
  • Butanoic acid, phenylmethyl ester
  • Butanoic acid, 2-amino-, phenylmethyl ester

Uniqueness

Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- is unique due to the presence of the bis(phenylmethyl)amino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .

Properties

CAS No.

205748-36-3

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

methyl (2R)-2-(dibenzylamino)butanoate

InChI

InChI=1S/C19H23NO2/c1-3-18(19(21)22-2)20(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13,18H,3,14-15H2,1-2H3/t18-/m1/s1

InChI Key

XDOFUWOKOXJAMG-GOSISDBHSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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